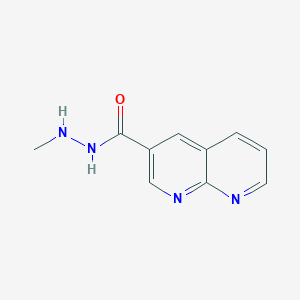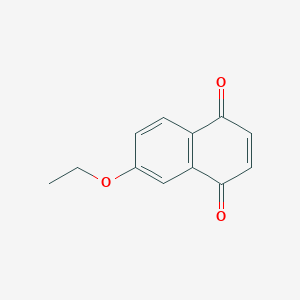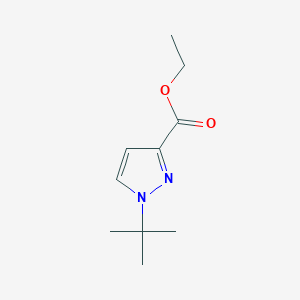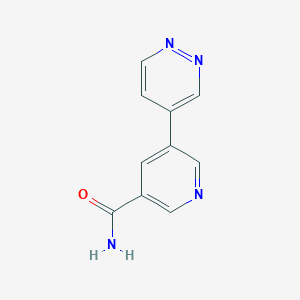
5-(Pyridazin-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridazin-4-yl)nicotinamide: is a heterocyclic organic compound that features both a pyridazine and a nicotinamide moiety. The pyridazine ring is a six-membered ring containing two adjacent nitrogen atoms, while the nicotinamide part consists of a pyridine ring bonded to an amide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridazin-4-yl)nicotinamide typically involves the following steps:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling with Nicotinamide: The pyridazine derivative is then coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include pyridazine N-oxides.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted pyridazine derivatives can be obtained.
Scientific Research Applications
Chemistry: 5-(Pyridazin-4-yl)nicotinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of both pyridazine and nicotinamide moieties makes it a candidate for interacting with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties may contribute to the formulation of new products with enhanced efficacy.
Mechanism of Action
The mechanism of action of 5-(Pyridazin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, while the nicotinamide moiety can participate in additional hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Pyridazine: A simpler compound with only the pyridazine ring.
Nicotinamide: Contains only the nicotinamide moiety.
Pyridazinone: A derivative of pyridazine with a keto group.
Uniqueness: 5-(Pyridazin-4-yl)nicotinamide is unique due to the combination of the pyridazine and nicotinamide moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. The presence of both rings also provides opportunities for further chemical modifications, enhancing its potential as a versatile lead compound in various research and industrial applications.
Properties
CAS No. |
1346687-47-5 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-pyridazin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)9-3-8(4-12-5-9)7-1-2-13-14-6-7/h1-6H,(H2,11,15) |
InChI Key |
JULSOIAHWUKJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


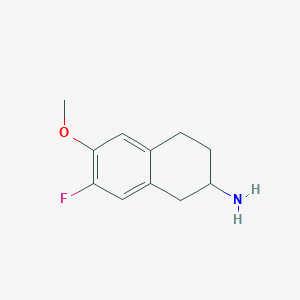
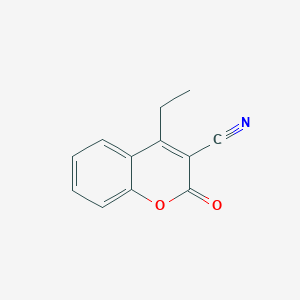



![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)
![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
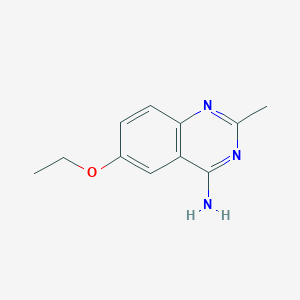
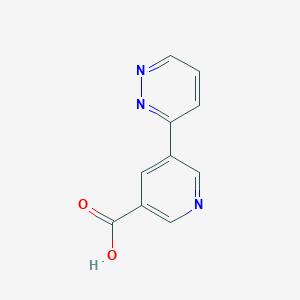
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)
